molecular formula C11H10N2O5 B8286600 3-Nitro-5-(2-oxopyrrolidin-1-yl)-benzoic Acid

3-Nitro-5-(2-oxopyrrolidin-1-yl)-benzoic Acid

Cat. No. B8286600
M. Wt: 250.21 g/mol
InChI Key: QFQDRPMQBMCVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-5-(2-oxopyrrolidin-1-yl)-benzoic Acid is a useful research compound. Its molecular formula is C11H10N2O5 and its molecular weight is 250.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nitro-5-(2-oxopyrrolidin-1-yl)-benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-5-(2-oxopyrrolidin-1-yl)-benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Nitro-5-(2-oxopyrrolidin-1-yl)-benzoic Acid

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

3-nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C11H10N2O5/c14-10-2-1-3-12(10)8-4-7(11(15)16)5-9(6-8)13(17)18/h4-6H,1-3H2,(H,15,16)

InChI Key

QFQDRPMQBMCVDL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask was charged under nitrogen with 3-bromo-5-nitro-benzoic acid (D5) (12.3 g, 50 mmol, 1 equiv), Cs2CO3 (24.4 g, 75 mmol, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (229 mg, 0.25 mmol, 0.005 equiv), Xantphos (433 mg, 0.75 mmol, 0.015 equiv) and dioxan (120 ml). 2-Pyrrolidin-2-one (5.7 ml, 75 mmol, 1.5 equiv) was then added via syringe and the resulting mixture was stirred at reflux for 60 h then cooled to room temperature and concentrated in vacuo. The residue was diluted with H2O and 1N aqueous NaOH solution and extracted twice with Et2O. The aqueous phase was then acidified to pH 1 and extracted three times with AcOEt. The combined organic phases were dried over MgSO4 and concentrated in vacuo to give 3-nitro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid (A27) (9.3 g, 75%) as a pale brown solid.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
229 mg
Type
catalyst
Reaction Step One
Quantity
433 mg
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
2-Pyrrolidin-2-one
Quantity
5.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The mixture of 3.37 g (13.7 mmol) 3-bromo-5-nitro-benzoic acid, 1.74 g (27.4 mmol, 2 eq) cuper powder, 3.18 ml (41 mmol, 3 eq) 2-pyrrolidinone and 1.89 g (13.7 mmol, 1 eq) potassium carbonate is stirred at 150° C. for 16 h. Another 10 ml 2-pyrrolidinone, 1.74 g (27.4 mmol, 2 eq) copper powder and 1.89 g (13.7 mmol, 1 eq) potassium carbonate are added and the mixture is again stirred vigorously for 5.5 h at 150° C. After cooling to rt the reaction is diluted with DCM and 5% aq potassium carbonate. Solids are filtered off and the aqueous layer is acidified with 10% aq potassium hydrogensulfate solution. Extraction with DCM, drying over sodium sulfate, and evaporation of the solvent at reduced pressure gives some product. On standing more product precipitates from the aqueous layer, is filtered off and dried in vacuum.
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
3.18 mL
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.74 g
Type
catalyst
Reaction Step Two
Quantity
1.89 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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